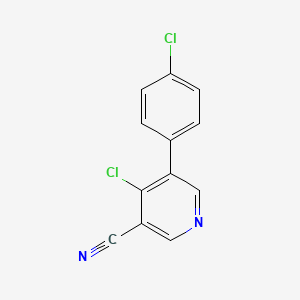![molecular formula C9H9N3O3 B13006641 1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B13006641.png)
1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with an ethyl group at the 1-position and keto groups at the 2, 4, and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione can be achieved through various methods. One common approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. For example, heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in xylene, followed by the addition of a base, can lead to the formation of pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert keto groups to hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, amines, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione include:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity and potential as a cancer therapeutic.
Pyrido[2,3-d]pyrimidin-7-one: Investigated for its kinase inhibitory properties and use in treating inflammatory diseases.
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Studied for its ability to inhibit specific enzymes and its potential as an anti-cancer agent.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of multiple keto groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to interact with a variety of molecular targets makes it a versatile compound for scientific research and therapeutic development.
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
1-ethyl-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C9H9N3O3/c1-2-12-7-5(3-4-6(13)10-7)8(14)11-9(12)15/h3-4H,2H2,1H3,(H,10,13)(H,11,14,15) |
InChI Key |
KUUKIYDDHHRXKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=O)N2)C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


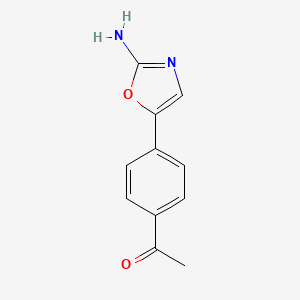

![tert-Butyl((1S,5S)-5-(fluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13006573.png)
![1-[Amino(phenyl)methyl]cyclohexan-1-ol](/img/structure/B13006580.png)
![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13006584.png)
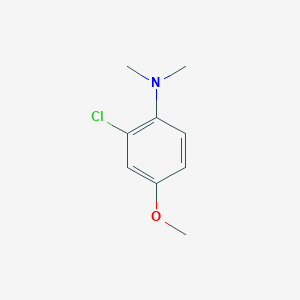
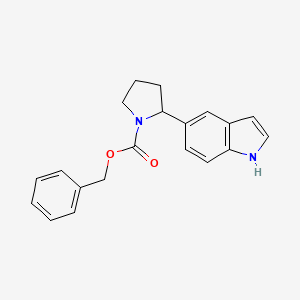


![(1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13006625.png)
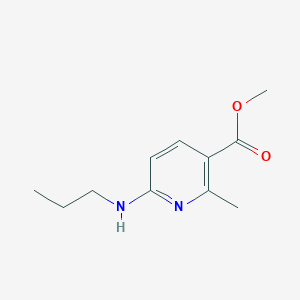
![2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13006635.png)
